molecular formula C21H22N2O2S B11338798 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B11338798
M. Wt: 366.5 g/mol
InChI Key: FAVVHELMCCOUPR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is a complex organic compound that features a benzothiazole ring fused with a piperidine moiety and an ethanone group linked to a methylphenoxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step procedures. One common method includes the cyclization of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring The final step involves the attachment of the ethanone group and the methylphenoxy substituent under controlled conditions using reagents like POCl3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O2S/c1-15-5-4-6-17(13-15)25-14-20(24)23-11-9-16(10-12-23)21-22-18-7-2-3-8-19(18)26-21/h2-8,13,16H,9-12,14H2,1H3

InChI Key

FAVVHELMCCOUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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